

"2-Ethyl-3-methyl-quinoline-4-carboxylic acid" solubility profile

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Compound of Interest

Compound Name: 2-Ethyl-3-methyl-quinoline-4-carboxylic acid

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An In-Depth Technical Guide to the Solubility Profile of **2-Ethyl-3-methyl-quinoline-4-carboxylic acid**

Audience: Researchers, scientists, and drug development professionals.

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and subsequent therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile for **2-Ethyl-3-methyl-quinoline-4-carboxylic acid** (PubChem CID: 865215). We delve into its fundamental physicochemical properties, establish a theoretical framework for its expected solubility behavior based on its molecular structure, and provide robust, field-proven experimental protocols for the precise determination of its key solubility-related parameters. This document is designed to equip researchers with the necessary knowledge to thoroughly characterize this compound, bridging the gap between theoretical prediction and empirical validation.

Introduction and Molecular Overview

2-Ethyl-3-methyl-quinoline-4-carboxylic acid is a heterocyclic compound featuring a quinoline core, which is a prevalent scaffold in medicinal chemistry.^{[1][2]} The molecule is functionalized with a carboxylic acid group at the 4-position, an ethyl group at the 2-position, and a methyl group at the 3-position. This unique combination of a lipophilic aromatic system, an ionizable acidic group, and alkyl substituents dictates its physicochemical behavior, particularly its solubility in aqueous and organic media.

A comprehensive understanding of its solubility, dissociation constant (pKa), and lipophilicity (logP/D) is paramount for effective formulation development, predicting gastrointestinal absorption, and ensuring consistent biological performance.[\[3\]](#)[\[4\]](#) This guide outlines the systematic approach required to build a complete and reliable solubility profile.

Core Physicochemical Properties

A foundational analysis begins with the compound's basic properties. While extensive experimental data for this specific molecule is not widely published, reliable computational predictions and available data provide a strong starting point for experimental design.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₃ NO ₂	PubChem [5]
Molecular Weight	215.25 g/mol	PubChem [5]
Melting Point	279 °C	ChemicalBook [6]
Predicted XLogP3	2.9	PubChem [5]
Predicted pKa (Acidic)	1.15 ± 0.10	ChemicalBook [6]

Note: Predicted values are computational estimates and require experimental verification.

Theoretical Solubility Framework

The molecular structure of **2-Ethyl-3-methyl-quinoline-4-carboxylic acid** suggests a distinct pH-dependent solubility profile.

- Acidic Moiety: The carboxylic acid group (-COOH) is the primary driver of aqueous solubility at neutral to alkaline pH. When the pH of the solution is above the pKa of the carboxylic acid, it will deprotonate to form the more soluble carboxylate anion (-COO⁻).
- Basic Moiety: The quinoline nitrogen is weakly basic. Its pKa is expected to be low, meaning it will be protonated only under strongly acidic conditions.
- Lipophilicity: The fused aromatic rings of the quinoline core, combined with the ethyl and methyl groups, contribute to the molecule's lipophilicity. The predicted XLogP3 of 2.9

indicates moderate lipophilicity, suggesting that the neutral form will have limited aqueous solubility but good solubility in organic solvents.[\[5\]](#)

This interplay between the ionizable group and the lipophilic scaffold means that solubility will be lowest when the molecule is in its neutral, un-ionized state. This typically occurs at a pH between the pKa of the quinoline nitrogen and the pKa of the carboxylic acid.

Caption: pH-dependent ionization of the carboxylic acid group.

Experimental Protocols for Solubility Characterization

To move from theoretical prediction to validated data, a series of standardized experiments must be performed. The following protocols are based on internationally recognized guidelines from the OECD and USP.[\[7\]](#)[\[8\]](#)

Determination of the Acid Dissociation Constant (pKa)

Causality: The pKa value is the pH at which the ionized and un-ionized forms of the molecule are present in equal concentrations. It is the most critical parameter for predicting the pH-solubility profile. Potentiometric titration is the gold-standard method due to its precision and accuracy.[\[9\]](#)[\[10\]](#)

Protocol: Potentiometric Titration

- System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) at the target experimental temperature (e.g., 25°C or 37°C).[\[11\]](#)
- Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent mixture (e.g., water with a minimal amount of co-solvent like methanol if solubility is very low) to a known concentration (e.g., 1-5 mM).[\[12\]](#) Ensure the solution's ionic strength is kept constant with a background electrolyte like 0.15 M KCl.[\[11\]](#)
- Titration: Place the solution in a thermostatted vessel and purge with nitrogen to eliminate dissolved CO₂.[\[10\]](#) Titrate the solution with a standardized titrant (e.g., 0.1 M NaOH for an acid) using an automated titrator that adds small, precise volumes.

- Data Acquisition: Record the pH value after each addition of titrant, ensuring the reading is stable (e.g., drift < 0.01 pH units/min).[11]
- Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the resulting titration curve. Specialized software is used to calculate the pKa by analyzing the inflection points.

Caption: Workflow for pKa determination by potentiometric titration.

Thermodynamic Equilibrium Solubility

Causality: This experiment determines the true saturation concentration of the compound in a specific medium at equilibrium. The shake-flask method, as described in OECD Guideline 105 and USP Chapter <1236>, is the definitive method for this measurement because it ensures that the system has reached a true thermodynamic equilibrium.[8][13][14]

Protocol: Saturation Shake-Flask Method

- Preparation: Add an excess amount of the solid compound to several vials containing the test medium (e.g., purified water, 0.1 M HCl, or pH 7.4 phosphate buffer). The excess solid is crucial to ensure saturation is achieved and maintained.
- Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 37 ± 1 °C for biorelevant studies) for a defined period.[15] A preliminary test can determine the time to reach equilibrium (typically 24-72 hours).[16]
- Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and clarify it by centrifugation or filtration (using a filter material that does not bind the compound).
- Quantification: Accurately dilute the clarified supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
- Confirmation: The presence of undissolved solid must be visually confirmed in each vial at the end of the experiment. The determined concentration represents the equilibrium solubility.[16]

Caption: Workflow for the shake-flask solubility method.

pH-Solubility Profile

Causality: For ionizable compounds, solubility varies significantly with pH. A pH-solubility profile is essential for predicting behavior in the variable pH environments of the gastrointestinal tract. This profile is generated by performing equilibrium solubility experiments across a range of physiologically relevant pH values.[3][15]

Protocol:

- Media Preparation: Prepare a series of buffers covering the pH range of interest (e.g., pH 1.2, 2.0, 3.0, 4.5, 5.5, 6.8, and 7.4) as recommended by WHO and FDA guidelines for Biopharmaceutics Classification System (BCS) studies.[3][15]
- Execution: Perform the Saturation Shake-Flask Method (Protocol 4.2) in each of the prepared buffers.
- Data Analysis: Plot the determined solubility (on a logarithmic scale) against the pH of each buffer. The resulting graph will visually represent the compound's pH-solubility profile.

Lipophilicity (logP and logD)

Causality: Lipophilicity is a measure of a compound's preference for a lipid versus an aqueous environment and is a key predictor of membrane permeability. The partition coefficient (logP) describes this for the neutral species, while the distribution coefficient (logD) is the effective lipophilicity at a specific pH, accounting for all ionic species. The HPLC method (OECD 117) is a rapid and reliable way to estimate logP.[17][18][19]

Protocol: logP Determination by HPLC Method (OECD 117)

- System Setup: Use a reverse-phase HPLC column (e.g., C18) with an isocratic mobile phase of methanol/water.[19]
- Calibration: Inject a series of reference compounds with known logP values that bracket the expected logP of the test compound. Record their retention times (t_R).

- Sample Analysis: Dissolve the test compound in the mobile phase and inject it into the HPLC system. Determine its retention time in duplicate.[20]
- Calculation:
 - Calculate the capacity factor (k) for each reference and test compound: $k = (t_R - t_0) / t_0$, where t_0 is the column dead time.
 - Create a calibration curve by plotting the known logP values of the reference compounds against their calculated log k values.
 - Determine the logP of the test compound by interpolating its log k value on the calibration curve.[19]
- logD Calculation: The logD at any given pH can be calculated from the logP and pKa using the Henderson-Hasselbalch equation.

Practical Considerations and Troubleshooting

- Solid State Properties: The solubility of a compound can be significantly influenced by its solid form (e.g., polymorphs, solvates, amorphous vs. crystalline). It is critical to characterize the solid form used for solubility studies and to check for any form changes during the experiment.
- Analytical Method: A specific, sensitive, and validated analytical method (typically HPLC-UV) is the backbone of accurate solubility determination. The method must be able to quantify the API in the presence of buffer components without interference.
- Temperature Control: Solubility is temperature-dependent. Strict temperature control (± 0.5 to 1 °C) is mandatory for all experiments to ensure data reproducibility.[8][15]

Conclusion

The solubility profile of **2-Ethyl-3-methyl-quinoline-4-carboxylic acid** is governed by the interplay of its ionizable carboxylic acid group and its lipophilic quinoline structure. While computational models provide a valuable starting point, a definitive profile can only be constructed through rigorous experimental work. By systematically applying the standardized

protocols for pKa, equilibrium solubility, and lipophilicity detailed in this guide, researchers can generate the high-quality, reliable data necessary to support successful drug development, from lead optimization and formulation to predicting in vivo performance.

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